molecular formula C12H14N4OS B5553616 1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone

1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone

Cat. No.: B5553616
M. Wt: 262.33 g/mol
InChI Key: SLWBZIVMIHBCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone is a useful research compound. Its molecular formula is C12H14N4OS and its molecular weight is 262.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.08883226 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Compound Synthesis : This area of research focuses on the synthesis of novel diheteroaryl thienothiophene derivatives, including compounds similar to the one mentioned, showcasing their potential in creating bis-pyrimidine, bis-pyrazole, and other derivatives with significant chemical properties for further study and applications in materials science and pharmaceuticals (Mabkhot et al., 2011).

  • Chemical Characterization and Antiviral Activity : Research into the characterization and potential antiviral activities of novel heterocyclic compounds derived from pyrazolo[3,4-b]pyridin and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives highlights the role of these compounds in developing antiviral agents (Attaby et al., 2006).

Potential Applications

  • Antibacterial and Antifungal Activity : Synthesized thieno[2, 3-d]pyrimidines have been tested for antibacterial activity, indicating their potential use in developing new antibacterial drugs (Salahuddin et al., 2009).

  • Microwave-mediated Synthesis for Heterocycles : Efficient methods using microwave-mediated synthesis for benzothiazole- and benzimidazole-based heterocycles have been developed, demonstrating the importance of these compounds in creating various heterocyclic derivatives for diverse applications (Darweesh et al., 2016).

  • Protein Kinase Inhibitors : The development of 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines as potential protein kinase inhibitors showcases the application of such compounds in therapeutic areas, particularly in cancer treatment (Sušnik et al., 2009).

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if it’s a drug, the mechanism would involve interaction with biological molecules in the body. If it’s a catalyst, the mechanism would involve lowering the activation energy of a chemical reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These would need to be assessed through laboratory testing and analysis .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactions with other substances, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

1-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-6-5-7(2)14-11(13-6)16-12-15-8(3)10(18-12)9(4)17/h5H,1-4H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWBZIVMIHBCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=C(S2)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.